2-Bromo-6-chloro-4-(chloromethyl)pyridine
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Overview
Description
2-Bromo-6-chloro-4-(chloromethyl)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and chloromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(chloromethyl)pyridine typically involves the use of commercially available 2,6-dibromopyridine as a starting material. One common method includes the following steps :
Metal Halogen Exchange: The reaction of 2,6-dibromopyridine with isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to form 2-bromo-6-hydroxymethylpyridine.
Chlorination: The conversion of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine using cyanuric chloride under mild conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of robust chlorinating agents like thionyl chloride (SOCl2) is common, although care must be taken to avoid over-chlorination .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Scientific Research Applications
2-Bromo-6-chloro-4-(chloromethyl)pyridine has diverse applications in scientific research, including:
Biology: Employed in the development of biomimetic metal ion chelates for studying metalloenzymes.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-(chloromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the pyridine ring enhances its electrophilicity, making it susceptible to nucleophilic attack. The chloromethyl group serves as a reactive site for substitution reactions, facilitating the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloromethylpyridine: Lacks the additional chlorine substituent at the 4-position.
4-Bromo-2-(chloromethyl)pyridine: Differently substituted pyridine with bromine at the 4-position and chloromethyl at the 2-position.
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of a chloromethyl group.
Uniqueness
2-Bromo-6-chloro-4-(chloromethyl)pyridine is unique due to the specific arrangement of bromine, chlorine, and chloromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specialized applications in synthetic chemistry and material science.
Properties
Molecular Formula |
C6H4BrCl2N |
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Molecular Weight |
240.91 g/mol |
IUPAC Name |
2-bromo-6-chloro-4-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3H2 |
InChI Key |
MOTSGXCWOMDDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)CCl |
Origin of Product |
United States |
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